molecular formula C12H23N3O2 B1422583 N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-78-5

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1422583
CAS No.: 1053657-78-5
M. Wt: 241.33 g/mol
InChI Key: LKFXZAXNXLLGIT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is derived from its structural components. The parent chain is identified as the hydrazinecarboxylic acid backbone, modified by a tert-butyl ester group and a cyclobutylaminopropylidene substituent. According to IUPAC rules, the name prioritizes functional groups in the order of esters > hydrazines > imines. The full name is constructed as follows:

  • tert-butyl (positioned as the ester substituent)
  • hydrazinecarboxylic acid (core structure)
  • N'-[1-cyclobutylaminopropylidene] (substituent on the hydrazine nitrogen)

The resulting IUPAC name is tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate .

Isomeric considerations arise primarily from the imine (C=N) bond in the propylidene moiety. The compound exhibits geometric isomerism (E/Z) due to the restricted rotation around the C=N bond. However, the synthetic route described in the literature typically yields a single stereoisomer, as evidenced by the absence of stereodescriptors in its registered SMILES notation . The lack of chiral centers in the molecule precludes enantiomerism.

Nomenclature Parameter Value
Preferred IUPAC Name tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate
Alternative IUPAC Interpretation tert-butyl 2-(1-(cyclobutylimino)propyl)hydrazine-1-carboxylate
Geometric Isomerism Possible E/Z isomerism at C=N bond; synthetic routes favor single form
Enantiomerism Absent (no chiral centers)

SMILES Notation and InChI Key Representations

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCC(=NC1CCC1)NNC(=O)OC(C)(C)C . This string encodes:

  • CCC: Propyl group
  • (=NC1CCC1): Cyclobutylamino-substituted imine (C=N bonded to cyclobutane)
  • NNC(=O)OC(C)(C)C: Hydrazinecarboxylic acid tert-butyl ester

The InChI Key LKFXZAXNXLLGIT-UHFFFAOYSA-N provides a unique, hashed identifier derived from the full InChI string. This key ensures unambiguous database referencing across chemical platforms.

Representation Type Value Structural Interpretation
Canonical SMILES CCC(=NC1CCC1)NNC(=O)OC(C)(C)C Encodes connectivity, functional groups, and branching without stereochemistry
Isomeric SMILES Not applicable No specified stereodescriptors in public records
Standard InChI InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16) Contains molecular formula, atom connections, and hydrogen positions
InChI Key LKFXZAXNXLLGIT-UHFFFAOYSA-N Hashed identifier for database searches

Comparative Analysis of Depositor-Supplied Synonyms

Multiple synonyms for this compound exist across chemical databases, reflecting variations in naming conventions and registry practices. Key examples include:

  • tert-butyl 2-(1-(cyclobutylimino)propyl)hydrazine-1-carboxylate
  • N'-[1-Cyclobutylaminopropylidene]-hydrazinecarboxylic acid tert-butyl ester
  • tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate

These synonyms emphasize different structural features:

  • Synonym 1 prioritizes the hydrazine-carboxylate backbone.
  • Synonym 2 uses a substituent-based approach, common in older nomenclature systems.
  • Synonym 3 adheres strictly to IUPAC functional group hierarchy.
Synonym Naming Convention Source
tert-butyl 2-(1-(cyclobutylimino)propyl)hydrazine-1-carboxylate Hydrazine-carboxylate centered Ambeed
N'-[1-Cyclobutylaminopropylidene]-hydrazinecarboxylic acid tert-butyl ester Substituent-focused VulcanChem
tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate IUPAC functional group hierarchy Chembase

Properties

IUPAC Name

tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXZAXNXLLGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CCC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Hydrazine Intermediate

  • Reagents: Hydrazine hydrate or a protected hydrazine derivative.
  • Reaction Conditions: Typically carried out in polar solvents such as ethanol or methanol at controlled temperatures (around room temperature to reflux).
  • Outcome: Formation of a hydrazine derivative with a suitable leaving group or reactive site for subsequent condensation.

Step 3: Condensation with an Aldehyde or Ketone

  • Reagents: Appropriate aldehyde or ketone (e.g., formaldehyde or other carbonyl compounds).
  • Reaction Conditions: Reflux in ethanol or methanol, often with acid catalysts such as methanesulfonic acid to promote hydrazone formation.
  • Outcome: Formation of the hydrazone linkage, yielding the core structure of the target molecule.

Step 4: Esterification with tert-Butyl Group

  • Reagents: Tert-butyl alcohol derivatives, such as tert-butyl chloroformate or tert-butyl alcohol with activating agents.
  • Reaction Conditions: Typically performed under mild basic conditions (e.g., with triethylamine) or using coupling reagents like DCC (dicyclohexylcarbodiimide).
  • Outcome: Formation of the tert-butyl ester, completing the synthesis of the compound.

Alternative Method: Using Methyl Vinyl Ketone and Formyl Precursors

According to patent CN103787971A, a more elaborate route involves the synthesis of complex intermediates such as 9-oxo-3-azaspiro compounds, which are then transformed into the target ester.

Key steps include:

This method emphasizes the synthesis of complex intermediates that can be further functionalized to yield the final ester.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Catalyst/Conditions Product References
1 Hydrazine hydrate Ethanol/MeOH Reflux Hydrazine derivative ,
2 Cyclobutylamine Ethanol/THF Reflux, acid/base catalysis Cyclobutylamine hydrazine adduct
3 Aldehyde/Ketone Ethanol/MeOH Acid catalysis Hydrazone intermediate ,
4 tert-Butyl chloroformate or tert-butyl alcohol DCC, triethylamine Mild base Tert-butyl ester ,

Research Findings and Notes

  • Reaction Conditions: Reflux in polar solvents like ethanol or THF, with acid or base catalysts, are typical to drive the formation of hydrazone and ester functionalities.
  • Purification: Recrystallization from hexane or ethyl acetate, chromatography, and washing steps are used to obtain high purity.
  • Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques like column chromatography enhance yields.
  • Industrial Scale: Continuous flow reactors and automated purification systems are employed for large-scale synthesis, as suggested by patent literature.

Chemical Reactions Analysis

Types of Reactions

N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile used .

Scientific Research Applications

Physical Properties

  • Appearance : Typically presented as a solid or crystalline form.
  • Solubility : Solubility characteristics are important for its application in biological systems.

Medicinal Chemistry

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has been explored for its potential therapeutic applications. The hydrazine moiety in its structure is known to exhibit biological activity, which can be harnessed for drug development.

Case Study :

  • Anticancer Activity : Research has indicated that compounds with hydrazine derivatives can exhibit anticancer properties. Studies have focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on various cancer cell lines.

Agrochemicals

The compound's structure allows it to be investigated as a potential agrochemical agent. Its ability to interact with biological systems makes it a candidate for developing pesticides or herbicides.

Case Study :

  • Pesticidal Activity : Preliminary studies have shown that derivatives of hydrazinecarboxylic acids can possess insecticidal properties. Further research is needed to evaluate the efficacy and safety of this compound in agricultural settings.

Organic Synthesis

As a versatile intermediate, this compound can be utilized in organic synthesis to create more complex molecules.

Case Study :

  • Synthesis of Novel Compounds : The tert-butyl ester group provides a handle for further functionalization, allowing chemists to create a variety of derivatives with potentially useful properties.

Mechanism of Action

The mechanism of action of N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparison with Similar Compounds

Key Findings

Structural Diversity: The target compound distinguishes itself with a phenoxyethylidene group, absent in simpler analogs like N’-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (C₉H₁₈N₂O₂) . Electron-withdrawing groups (e.g., 4-fluorobenzoylamino in ) enhance reactivity in coupling reactions compared to the electron-neutral cyclobutylamine group.

Synthesis Efficiency: Copper-catalyzed reactions (e.g., for LY 349 950 precursor) achieve higher yields (~78%) compared to CDMT-mediated syntheses (~46–75% for quinolinylamino derivatives ). Steric hindrance from bulky substituents (e.g., octyl chains in compound 5g ) reduces yields significantly (46%).

Physicochemical Properties: Melting points vary widely: Quinolinylamino derivatives (e.g., 5e: 110–112°C) exhibit higher thermal stability than aliphatic analogs. The tert-butyl group universally improves solubility in organic solvents, critical for purification and subsequent reactions.

Applications :

  • Fluorinated analogs (e.g., LY 349 950 precursor) are prioritized in drug development due to enhanced bioavailability .
  • Cyclobutyl-containing derivatives are explored for conformational rigidity in peptidomimetics .

Biological Activity

N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological implications, drawing from diverse research findings.

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 254.30 g/mol
  • CAS Number : [Not specified in the provided data]

The compound features a hydrazinecarboxylic acid structure with a tert-butyl ester group, which is known to enhance solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylamine with hydrazinecarboxylic acid derivatives. The tert-butyl ester is introduced to improve the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SK-BR-3 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

These studies indicate that certain hydrazine derivatives exhibit significant growth inhibition in these cancer cell lines while sparing non-malignant cells such as MCF-10A, suggesting a favorable therapeutic index.

CompoundCell LineIC50 (µM)Notes
Compound AMCF-715Comparable to tamoxifen
Compound BSK-BR-320Selectively toxic to malignant cells
Compound CMDA-MB-23125Resistance observed

The proposed mechanism of action for these compounds involves the inhibition of glutamine metabolism, a critical pathway in cancer cell proliferation. By targeting this metabolic route, this compound may disrupt the biosynthetic precursors necessary for tumor growth.

Pharmacokinetics

Pharmacokinetic studies on related compounds show moderate brain exposure and favorable tissue distribution in organs such as the liver and kidneys. The half-life observed in some studies was approximately 0.74 hours, indicating rapid metabolism which could be advantageous or disadvantageous depending on the therapeutic context.

Case Studies

In clinical evaluations, several hydrazine derivatives have been tested for their efficacy against solid tumors. For example:

  • Study on MCF-7 Cells :
    • Treatment with a related hydrazine derivative resulted in a significant decrease in cell viability after 72 hours.
    • The study reported no significant cytotoxicity against non-malignant breast cells, demonstrating selective targeting.
  • In Vivo Studies :
    • Animal models treated with related compounds showed reduced tumor size and improved survival rates compared to controls.
    • These findings support further investigation into the clinical applicability of these compounds.

Q & A

Q. What are the common synthetic routes for N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester, and what key reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the hydrazinecarboxylic acid tert-butyl ester core. A critical step is the introduction of the cyclobutylamine moiety via nucleophilic substitution or condensation reactions. For example, coupling tert-butyl carbazate derivatives with cyclobutylamine precursors under anhydrous conditions (e.g., using DCC or EDC as coupling agents) in dichloromethane or THF at 0–25°C is a standard approach . Yield optimization requires strict control of stoichiometry, reaction time (12–24 hours), and exclusion of moisture. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product .

Q. What spectroscopic methods are recommended for characterizing the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and hydrazinecarboxylate backbone. The cyclobutylamine protons appear as distinct multiplet signals (δ 1.6–2.8 ppm) .
  • FT-IR : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (tert-butyl ester, ~1700 cm⁻¹), and C-N stretches (~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) at –20°C in airtight, amber vials is recommended. Use anhydrous solvents (e.g., dry DCM or THF) during handling. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved when analyzing this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent effects. To resolve ambiguities:

  • Perform variable-temperature NMR to assess dynamic behavior (e.g., coalescence of signals).
  • Use X-ray crystallography to obtain a definitive structure, as demonstrated for tert-butyl carbazate derivatives, where the tert-butyl group and hydrazine plane are clearly resolved .
  • Apply DFT calculations to model energetically favorable conformers and compare with experimental data .

Q. What strategies optimize the introduction of the cyclobutylamine moiety during synthesis?

  • Protection/deprotection : Temporarily protect the cyclobutylamine’s amine group with Boc or Cbz to prevent side reactions. Deprotection with TFA or H₂/Pd-C post-coupling ensures high regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield (>75%) .
  • Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings when incorporating aromatic substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester

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